2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester
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Overview
Description
2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester is an organic compound known for its unique structure and properties. It is a derivative of 2-propenoic acid (commonly known as acrylic acid) and features a complex bicyclic structure. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester typically involves the esterification of 2-propenoic acid with a suitable alcohol derivative of the bicyclic compound. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions. The bicyclic structure provides stability and rigidity, making it a valuable component in complex molecular assemblies.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester
- 4,7-Methano-1H-indene, octahydro-
Uniqueness
2-Propenoic acid, 3a,4,7,7a-tetrahydro-4,7-methano-1H-indenyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
50976-02-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl prop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h2-6,8-11,13H,1,7H2 |
InChI Key |
VEVJYJYFAXTUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
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